molecular formula C15H24ClNO3 B5609583 5-tert-butyl-2-(1-piperidinylmethyl)-3-furoic acid hydrochloride

5-tert-butyl-2-(1-piperidinylmethyl)-3-furoic acid hydrochloride

Katalognummer B5609583
Molekulargewicht: 301.81 g/mol
InChI-Schlüssel: HJRRHYKSRYIONO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-tert-butyl-2-(1-piperidinylmethyl)-3-furoic acid hydrochloride, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the activation of B cells, which are immune cells responsible for producing antibodies. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Wirkmechanismus

5-tert-butyl-2-(1-piperidinylmethyl)-3-furoic acid hydrochloride selectively binds to the active site of BTK and inhibits its activity, preventing downstream signaling events that lead to B-cell activation and proliferation. This mechanism of action is similar to other BTK inhibitors, such as ibrutinib, but this compound has shown improved selectivity and potency in preclinical studies.
Biochemical and physiological effects:
This compound has been shown to decrease B-cell activation and proliferation, reduce autoantibody production, and inhibit inflammatory responses in preclinical models. In addition, this compound has shown good pharmacokinetic properties and oral bioavailability, making it a promising candidate for clinical development.

Vorteile Und Einschränkungen Für Laborexperimente

5-tert-butyl-2-(1-piperidinylmethyl)-3-furoic acid hydrochloride has several advantages for laboratory experiments, including its high selectivity and potency for BTK, good pharmacokinetic properties, and oral bioavailability. However, this compound has some limitations, such as its potential for off-target effects and the need for further optimization of dosing regimens.

Zukünftige Richtungen

There are several future directions for research on 5-tert-butyl-2-(1-piperidinylmethyl)-3-furoic acid hydrochloride, including:
1. Clinical trials in B-cell malignancies and autoimmune diseases to evaluate safety and efficacy in humans.
2. Combination therapy studies with other targeted agents or chemotherapy to improve treatment outcomes.
3. Investigation of potential biomarkers for patient selection and monitoring of treatment response.
4. Optimization of dosing regimens and formulation for improved pharmacokinetics and efficacy.
5. Development of this compound analogs with improved selectivity and potency for BTK.
In conclusion, this compound is a promising small molecule inhibitor of BTK with potential applications in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. Further research is needed to evaluate its safety and efficacy in humans and to optimize its dosing regimens and formulation.

Synthesemethoden

The synthesis of 5-tert-butyl-2-(1-piperidinylmethyl)-3-furoic acid hydrochloride involves several steps, starting with the reaction of 2-(1-piperidinylmethyl)-5-tert-butylfuran with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-hydroxybenzoic acid to form the desired product, this compound. The synthesis process has been optimized to improve yield and purity, making this compound a viable candidate for further research and development.

Wissenschaftliche Forschungsanwendungen

5-tert-butyl-2-(1-piperidinylmethyl)-3-furoic acid hydrochloride has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these studies, this compound has been shown to inhibit BTK activity and disrupt B-cell signaling pathways, leading to decreased proliferation and survival of cancer cells. This compound has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, by reducing autoantibody production and inflammatory responses.

Eigenschaften

IUPAC Name

5-tert-butyl-2-(piperidin-1-ylmethyl)furan-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3.ClH/c1-15(2,3)13-9-11(14(17)18)12(19-13)10-16-7-5-4-6-8-16;/h9H,4-8,10H2,1-3H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRRHYKSRYIONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(O1)CN2CCCCC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

435342-03-3
Record name 3-Furancarboxylic acid, 5-(1,1-dimethylethyl)-2-(1-piperidinylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=435342-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.